molecular formula C8H4BrClFN B1376119 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS No. 1426290-08-5

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

Cat. No.: B1376119
CAS No.: 1426290-08-5
M. Wt: 248.48 g/mol
InChI Key: FCPQGCLAYLWCBK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-4-fluorobenzyl cyanide plays a significant role in biochemical reactions due to its reactive benzylic position. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved .

Cellular Effects

The effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins .

Molecular Mechanism

At the molecular level, 5-Bromo-2-chloro-4-fluorobenzyl cyanide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in the production of certain metabolites. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 5-Bromo-2-chloro-4-fluorobenzyl cyanide can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cell death and tissue damage .

Metabolic Pathways

5-Bromo-2-chloro-4-fluorobenzyl cyanide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites in specific pathways .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-chloro-4-fluorobenzyl cyanide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Bromo-2-chloro-4-fluorobenzyl cyanide is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise role in cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPQGCLAYLWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242100
Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-08-5
Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426290-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-fluorophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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